molecular formula C14H19N3O8 B195395 N,N'-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide CAS No. 76820-34-3

N,N'-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide

Cat. No. B195395
CAS RN: 76820-34-3
M. Wt: 357.32 g/mol
InChI Key: LJEBHEAPZMNBSI-UHFFFAOYSA-N
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Description

N,N'-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide (BDNBP) is a chemical compound that has been the subject of much scientific research in recent years. It is a type of nitrobenzene compound, which is a class of compounds that contain a nitro group (-NO2) and a benzene ring. BDNBP is of particular interest due to its potential applications in biomedical research, as well as its unique chemical and physical properties. In

Scientific Research Applications

Synthesis and Industrial Applications

  • Optimization of Synthetic Processes : A study by Zheng Guo-jun (2012) discusses the synthesis of iohexol from 5-nitroisophthalic acid, involving N,N'-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide as an intermediate. This process is noted for its simplicity and suitability for industrial production (Zheng Guo-jun, 2012).

Chemical Properties and Reactions

  • Smiles Rearrangement : Anelli et al. (2009) investigated the impact of the number and position of iodine atoms on polyiodinated derivatives of N,N'-bis(2,3-dihydroxypropyl)-5-(2-methylamino-2-oxoethoxy)-1,3-benzenedicarboxamides. They found that different derivatives yield varying products through Smiles rearrangement, highlighting the compound’s complex chemical behavior (Anelli et al., 2009).

Medical Imaging and Radiography

  • Preparation of Radiographic Agents : Ogan et al. (1995) describe the preparation of a radiolabeled contrast agent using N,N'-Bis(2,3-dihydroxypropyl)-5-(3-hydroxy-2-oxo-1-piperidinyl)-2,4,6-triiodo-1,3-benzenedicarboxamide. This work highlights the compound’s role in developing nonionic radiographic agents (Ogan et al., 1995).

Potential Therapeutic Applications

  • Antitumor Activity : A study by Hay et al. (1994) explored the use of derivatives of N,N'-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide for hypoxia-selective cytotoxicity and radiosensitization in cancer therapy (Hay et al., 1994).

Environmental Impact and Degradation

  • Environmental Fate and Effects : Steger-Hartmann et al. (2002) investigated the environmental fate and effects of iopromide, a compound structurally related to N,N'-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide, finding that it undergoes primary degradation and poses low toxicity to aquatic life (Steger-Hartmann et al., 2002).

properties

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-5-nitrobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O8/c18-6-11(20)4-15-13(22)8-1-9(3-10(2-8)17(24)25)14(23)16-5-12(21)7-19/h1-3,11-12,18-21H,4-7H2,(H,15,22)(H,16,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEBHEAPZMNBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)NCC(CO)O)[N+](=O)[O-])C(=O)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101175944
Record name N1,N3-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide
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Molecular Weight

357.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide

CAS RN

76820-34-3
Record name N1,N3-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide
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Record name N,N'-Bis(2,3-dihydroxypropyl)-5-nitro-isophthalamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N1,N3-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenedicarboxamide, N1,N3-bis(2,3-dihydroxypropyl)-5-nitro
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Record name N,N'-BIS(2,3-DIHYDROXYPROPYL)-5-NITRO-ISOPHTHALAMIDE
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Synthesis routes and methods

Procedure details

Dimethyl 5-nitro-isophthalate and 2.4 molar equivalents of 1-amino-2,3-propanediol were refluxed in methanol for twenty hours and the resulting 5-nitro-N,N′-bis(2,3-dihydroxypropyl)isophthalamide was isolated in 84% yield. The latter compound was suspended in aqueous hydrochloric acid and hydrogenated in the presence of a palladium oxide/charcoal catalyst. The resulting 5-amino-N,N′-bis(2,3-dihydroxypropyl)-isophthalamide was not isolated but the acid solution containing it was iodinated with sodium iodine dichloride to obtain 5-amino-2,4,6-triiodo- N,N′-bis(2,3-dihydroxypropyl)isophthalamide in 71% yield from the nitro compound (over-all yield of 59.5% from dimethyl 5-nitroisophthalate). Subsequent reactions are described for the preparation of 5-[N-(2,3-dihydroxy-propyl)acetamido]-2,4,6 triiodo-N,N′-bis(2,3-dihydroxypropyl)isophthalamide, useful as an X-ray contrast agent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Slack, M Tredger, N Brown… - Annals of Clinical …, 2014 - journals.sagepub.com
Background Glomerular filtration rate (GFR) and mortality is more accurately determined by gold standard measures than serum creatinine-based estimates in cirrhosis. No formal …
Number of citations: 18 journals.sagepub.com

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